molecular formula C21H18ClNO2 B11116482 N-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]-4-methoxyaniline

N-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]-4-methoxyaniline

Cat. No.: B11116482
M. Wt: 351.8 g/mol
InChI Key: JTPUIKZSWHNMTG-UHFFFAOYSA-N
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Description

N-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]-4-methoxyaniline is a synthetic organic compound characterized by the presence of a chlorobenzyl group, a methoxy group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]-4-methoxyaniline typically involves the condensation reaction between 4-chlorobenzyl chloride and 4-methoxyaniline in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]-4-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]-4-methoxyaniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]-4-methoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]-3-methoxyaniline
  • N-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]-2-methoxyaniline
  • N-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]-4-ethoxyaniline

Uniqueness

N-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]-4-methoxyaniline is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group at the 4-position enhances its reactivity and potential interactions with biological targets, distinguishing it from similar compounds with different substituent positions.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H18ClNO2

Molecular Weight

351.8 g/mol

IUPAC Name

1-[4-[(4-chlorophenyl)methoxy]phenyl]-N-(4-methoxyphenyl)methanimine

InChI

InChI=1S/C21H18ClNO2/c1-24-20-12-8-19(9-13-20)23-14-16-4-10-21(11-5-16)25-15-17-2-6-18(22)7-3-17/h2-14H,15H2,1H3

InChI Key

JTPUIKZSWHNMTG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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